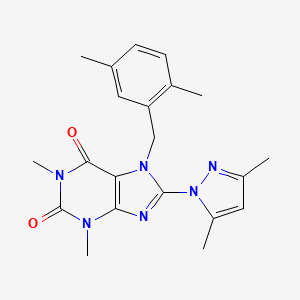

5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

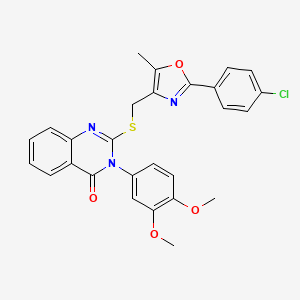

This compound belongs to the class of organic compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a general method for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been reported . This involves a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .Molecular Structure Analysis

The molecular formula of this compound is C19H18FN3O4 . It is a small molecule and is classified as an experimental compound .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds .Physical and Chemical Properties Analysis

The compound has a molecular weight of 371.3623 and a monoisotopic mass of 371.128134284 . The linear formula is C19H18FN3O4 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

5-Amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide, due to its structural complexity, is a molecule of interest in the synthesis of peptidomimetics or biologically active compounds. Its chemistry is highlighted by the possibility of undergoing the Dimroth rearrangement, which has been addressed through protocols such as ruthenium-catalyzed cycloaddition, offering a pathway to create protected versions of this triazole amino acid for further applications in medicinal chemistry (Ferrini et al., 2015).

Photophysical Properties and Potential Applications

The molecule's derivatives have been studied for their bright blue fluorescence, quantum yields, and sensitivity to microenvironment changes, indicating potential applications as sensors for monitoring and controlling pH in biological research. These properties are especially relevant for compounds with the 1,2,3-triazole scaffold, which exhibit aggregation-induced emission enhancement (AIEE) behavior, making them suitable for real-time applications in various scientific fields (Safronov et al., 2020).

Anticancer and Antiviral Activities

Compounds related to this compound have been synthesized and evaluated for their biological activities, including antitumor and antiviral effects. These studies underscore the potential of triazole derivatives in the development of new therapeutic agents, with some compounds showing significant activity against cancer cell lines and viral infections (Hebishy et al., 2020).

Safety and Hazards

Direcciones Futuras

While specific future directions for this compound were not found, 5-amino-pyrazoles have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry . They have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds . This suggests potential future directions in the development of new pharmaceuticals and medicinal compounds.

Mecanismo De Acción

Target of Action

The primary target of the compound “5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide” is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a significant role in various cellular processes such as proliferation, differentiation, transcription regulation, and development .

Análisis Bioquímico

Biochemical Properties

It is known to interact with the Mitogen-activated protein kinase 14 .

Cellular Effects

Given its interaction with Mitogen-activated protein kinase 14 , it may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to interact with Mitogen-activated protein kinase 14

Propiedades

IUPAC Name |

5-amino-1-(4-fluorophenyl)-N-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c16-10-6-8-12(9-7-10)21-14(17)13(19-20-21)15(22)18-11-4-2-1-3-5-11/h1-9H,17H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVVUUJZOMZGGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclopentylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2934437.png)

![1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2934438.png)

![1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934440.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B2934450.png)